Acethydrazide, 2-(2-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)-
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Overview
Description
N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group and a methylphenylamino group linked through an acetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(5-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYLACETOHYDRAZIDE
- N’-[(E)-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-[(4-ETHOXYPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYLACETOHYDRAZIDE
- N’-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-[(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYLACETOHYDRAZIDE
Uniqueness
N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated and methoxyphenyl groups, along with the acetohydrazide moiety, allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C17H18ClN3O2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-12-5-3-4-6-15(12)19-11-17(22)21-20-10-13-9-14(18)7-8-16(13)23-2/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
ZXGCJWXMAZPILA-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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